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Compound of Interest

Compound Name: DC07090 dihydrochloride

Cat. No.: B1669870 Get Quote

This technical guide provides a comprehensive overview of the chemical properties, structure,

and mechanism of action of DC07090, a novel, non-peptidyl small molecule inhibitor targeting

the 3C protease of human enterovirus 71 (EV71). This document is intended for researchers,

scientists, and professionals in the field of drug development.

Chemical Properties and Structure
DC07090 is a reversible and competitive inhibitor of the EV71 3C protease (3Cpro), an enzyme

crucial for the viral life cycle of enteroviruses.[1][2][3] Chemically, it is characterized by the

presence of oxazole and pyridine moieties.[1]

Property Value

IUPAC Name
2-(4-chlorophenyl)-N-((5-(pyridin-3-yl)-1,3,4-

oxadiazol-2-yl)methyl)acetamide

Molecular Formula C16H13ClN4O2

Molecular Weight 328.76 g/mol

CAS Number 879070-72-1
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The inhibitory activity and cytotoxicity of DC07090 have been evaluated through various in vitro

and cell-based assays. The key quantitative data are summarized below.

Table 1: In Vitro Inhibitory Activity of DC07090 against Enterovirus 71 3C Protease

Parameter Value (µM) Notes

IC50 21.72 ± 0.95

Half-maximal inhibitory

concentration against purified

EV71 3Cpro.[2][3][4]

Ki 23.29 ± 12.08

Inhibition constant, indicating a

reversible and competitive

mode of inhibition.[1][2][3][4]

Table 2: Antiviral Activity and Cytotoxicity of DC07090

Parameter Virus/Cell Line Value (µM) Selectivity Index (SI)

EC50 Enterovirus 71 (EV71) 22.09 ± 1.07 > 9.05

EC50
Coxsackievirus A16

(CVA16)
27.76 ± 0.88 > 7.20

CC50

Human

Rhabdomyosarcoma

(RD) cells

> 200 N/A

EC50 (Half-maximal effective concentration): The concentration of the compound that

inhibits 50% of the viral cytopathic effect in cell culture.[2][3]

CC50 (Half-maximal cytotoxic concentration): The concentration of the compound that

reduces the viability of uninfected cells by 50%.[3][4]

Selectivity Index (SI): The ratio of CC50 to EC50, which indicates the therapeutic window of

the compound.[3]
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DC07090 functions as an antiviral agent by specifically targeting and inhibiting the EV71 3C

protease. This cysteine protease is essential for viral replication as it cleaves the viral

polyprotein into mature, functional proteins.[1][5] By competitively binding to the active site of

the 3C protease, DC07090 blocks this cleavage process, thereby halting the viral life cycle.[1]

[3] Furthermore, the EV71 3C protease is known to disrupt the host's innate immune response

by cleaving key cellular proteins; inhibition by DC07090 can help restore these antiviral

defenses.[3][6]
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EV71 Life Cycle and the Target of DC07090.

Experimental Protocols
The following sections outline the methodologies for key experiments used in the

characterization of DC07090.

The identification of DC07090 was accomplished through a docking-based virtual screening

approach.[1][4] This computational method involves screening large libraries of chemical

compounds against the 3D structure of a target protein to identify potential inhibitors.[4]
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Workflow for the identification of DC07090.

Principle: This assay measures the enzymatic activity of the 3C protease in the presence

and absence of the inhibitor. The activity is monitored by the cleavage of a fluorogenic

substrate.[1][7]

Methodology:

Recombinant EV71 3C protease is incubated with varying concentrations of DC07090

(typically in a 96-well plate). A vehicle control (DMSO) is also included.[6]
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A specific fluorogenic peptide substrate for the 3C protease is added to initiate the

reaction.[7]

The fluorescence intensity is measured over time using a plate reader.[1]

The rate of substrate cleavage is calculated, and the percentage of inhibition is plotted

against the inhibitor concentration to determine the IC50 value using a dose-response

curve.[6]

Principle: This assay, also known as a cytopathic effect (CPE) inhibition assay, measures the

ability of the compound to protect host cells from virus-induced cell death.[1]

Methodology:

Host cells (e.g., human rhabdomyosarcoma (RD) cells) are seeded in microtiter plates.[1]

The cells are treated with serial dilutions of DC07090.[1]

The treated cells are then infected with a known titer of EV71 or CVA16.[1]

After an incubation period sufficient for the virus to cause a cytopathic effect in control

wells, cell viability is assessed using a method such as the MTT assay.[1]

The EC50 value is calculated as the concentration of DC07090 that protects 50% of the

cells from viral-induced death.[1]

Principle: This assay measures the toxicity of the compound to host cells in the absence of

viral infection.[3]

Methodology:

Host cells (e.g., RD cells) are seeded in microtiter plates.

The cells are treated with the same serial dilutions of DC07090 used in the antiviral assay.

After an incubation period equivalent to the antiviral assay, cell viability is measured (e.g.,

via MTT assay).
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The CC50 value is the concentration of the compound that reduces the viability of

uninfected cells by 50%.[3]

Principle: To determine the mechanism of inhibition and the inhibition constant (Ki), enzyme

activity is measured across a matrix of varying substrate and inhibitor concentrations.[7]

Methodology:

Several fixed concentrations of DC07090 are prepared (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki).[7]

For each inhibitor concentration, a series of reactions is set up with varying substrate

concentrations.[7]

The reaction rates are measured as described in the IC50 determination protocol.

The data are then plotted using methods such as Lineweaver-Burk or Dixon plots to

determine the mode of inhibition (e.g., competitive, non-competitive) and to calculate the

Ki value. DC07090 has been characterized as a reversible and competitive inhibitor.[7]
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General workflow for in vitro enzyme inhibition assays.

Conclusion
DC07090 is a promising non-peptidyl small molecule inhibitor of the EV71 3C protease.[2] Its

well-characterized mechanism of action as a reversible and competitive inhibitor, combined

with favorable in vitro antiviral activity against both EV71 and CVA16 and low cytotoxicity,

makes it a strong candidate for further preclinical development.[1][2] The detailed experimental
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protocols and structural information provided in this guide serve as a valuable resource for

researchers working on the development of novel antiviral therapies against enteroviral

infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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